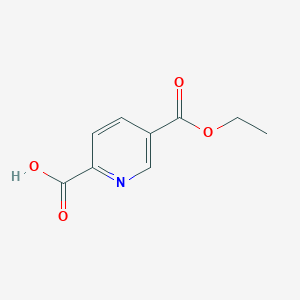

5-Ethoxycarbonylpyridine-2-carboxylic acid

描述

Overview of Pyridine (B92270) Carboxylic Acids in Organic Chemistry

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. The position of the carboxylic acid group on the ring gives rise to different isomers with distinct properties and applications. The monocarboxylic derivatives are the most fundamental, comprising three isomers: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). biosynth.comrsc.org These compounds are not merely laboratory curiosities; for instance, nicotinic acid is also known as niacin (Vitamin B3), a vital nutrient. chemspider.com Pyridine carboxylic acids serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and food additives. chemspider.com

Significance of Pyridine Scaffolds in Chemical Synthesis

The pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry. bldpharm.comnih.gov This term refers to molecular frameworks that are able to bind to multiple biological targets, making them highly valuable in drug discovery. The pyridine ring is an isostere of benzene, but the presence of the nitrogen atom imparts unique properties, such as increased polarity and the ability to act as a hydrogen bond acceptor, which can enhance solubility and bioavailability of drug molecules. mdpi.comnih.gov

This scaffold is ubiquitous in nature, found in essential biomolecules like vitamins (niacin, pyridoxine) and coenzymes (NAD, NADP), as well as in a vast array of plant alkaloids. nih.govnih.govorganic-chemistry.org Its versatility and favorable biological profile have led to its incorporation into more than 7000 existing drug molecules. bldpharm.comnih.gov Medicinal chemists frequently utilize the pyridine scaffold as a starting point for synthesizing novel compounds with a wide range of therapeutic activities, including antimicrobial, antiviral, anticancer, and antihypertensive agents. nih.govorganic-chemistry.org

Contextualization of 5-Ethoxycarbonylpyridine-2-carboxylic acid within Pyridine Derivatives

This compound belongs to the family of pyridinedicarboxylic acids. Specifically, it is a monoester derivative of pyridine-2,5-dicarboxylic acid (also known as isocinchomeronic acid). The structure features a pyridine ring with a carboxylic acid group at the 2-position and an ethyl ester group at the 5-position.

This bifunctional nature is key to its utility. The carboxylic acid and the ester functionalities possess different reactivities, allowing for selective, stepwise chemical transformations. The carboxylic acid can be readily converted into amides, acid chlorides, or other esters, or it can be used to coordinate with metal ions. The ethyl ester group, being less reactive, can serve as a protecting group that can be hydrolyzed to a second carboxylic acid under specific conditions, or it can be carried through several synthetic steps before modification. This structure makes it a valuable building block for creating more complex molecules.

Research Landscape and Historical Context of this compound Studies

Specific research focusing exclusively on the historical synthesis and discovery of this compound is not extensively documented in dedicated publications. Instead, its significance is found in its role as a chemical intermediate and a building block in broader synthetic applications. The compound is commercially available from various suppliers, indicating its utility in both academic and industrial research. biosynth.combldpharm.com

The primary synthetic route to this compound involves the selective mono-hydrolysis of the corresponding diester, diethyl pyridine-2,5-dicarboxylate. The synthesis of this parent diester from pyridine-2,5-dicarboxylic acid has been well-established. However, the selective hydrolysis of a symmetric diester into a monoester can be challenging, often yielding mixtures of the diacid, the desired monoester, and unreacted diester. mdpi.com Achieving high selectivity is a key area of research in organic synthesis. mdpi.com

The research applications of this compound are inferred from the utility of its parent diacid and other closely related structures. For example, pyridine-2,5-dicarboxylic acid has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in various diseases. nih.gov Furthermore, pyridine dicarboxylic acid derivatives are widely used as ligands to construct coordination polymers and metal-organic frameworks (MOFs) due to their ability to bind with metal ions. rsc.org This suggests that this compound is a valuable precursor for creating complex pharmaceutical agents and advanced materials.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 5-(ethoxycarbonyl)pyridine-2-carboxylic acid |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| CAS Number | 17880-34-1 |

| Appearance | Solid |

| Synonyms | Pyridine-2,5-dicarboxylic acid 5-ethyl ester, 5-Ethyl hydrogen pyridine-2,5-dicarboxylate |

Table 2: Conceptual Synthesis Route

| Step | Description | Starting Material | Key Reagents | Product |

| 1. Diesterification | Esterification of both carboxylic acid groups to form the diethyl ester. This is a common method for preparing the precursor to the target compound. | Pyridine-2,5-dicarboxylic acid | Ethanol (B145695) (EtOH), Sulfuric Acid (H₂SO₄) | Diethyl pyridine-2,5-dicarboxylate |

| 2. Selective Mono-hydrolysis | Hydrolysis of one of the two ester groups. This step is synthetically challenging and requires carefully controlled conditions to favor the monoester over the diacid. | Diethyl pyridine-2,5-dicarboxylate | Sodium Hydroxide (NaOH) in an aqueous-organic solvent mixture (e.g., water-ethanol) | This compound |

This table represents a common, conceptual pathway. Specific reaction conditions can vary. mdpi.comprepchem.com

Table 3: Potential Research Applications Based on Related Compounds

| Application Area | Description | Example from Related Compounds |

| Medicinal Chemistry | Serves as a precursor for bioactive molecules. The parent diacid shows inhibitory activity against the D-dopachrome tautomerase enzyme. nih.gov | Synthesis of enzyme inhibitors and other pharmaceutical agents. |

| Materials Science | Acts as a bifunctional organic linker for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). The nitrogen atom and carboxylate group provide coordination sites for metal ions. | Construction of luminescent materials and compounds with unique magnetic properties. nih.gov |

| Agrochemical Synthesis | Used as an intermediate in the preparation of complex agrochemicals. Halogenated pyridine carboxylic acids are key building blocks in this field. google.com | Development of new pesticides and herbicides. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-ethoxycarbonylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9(13)6-3-4-7(8(11)12)10-5-6/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADDQXUATKYCTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 Ethoxycarbonylpyridine 2 Carboxylic Acid

Precursor-Based Synthesis Approaches

Precursor-based syntheses are foundational in constructing the 5-Ethoxycarbonylpyridine-2-carboxylic acid scaffold. These methods begin with a pyridine (B92270) core that is already appropriately substituted or is amenable to selective derivatization.

Derivatization of Pyridine-2,5-dicarboxylic Acid Precursors

Pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid, is a logical and common starting material for the synthesis of this compound. nih.govsigmaaldrich.comchemicalbook.comnih.gov The primary challenge in this approach lies in the regioselective mono-esterification of the dicarboxylic acid. The two carboxylic acid groups, located at the C2 and C5 positions of the pyridine ring, exhibit different electronic environments, which can be exploited to achieve selective esterification.

The carboxylic acid at the 2-position is ortho to the ring nitrogen, which influences its acidity and reactivity compared to the carboxylic acid at the 5-position. This difference can be harnessed to direct the esterification to the 5-position. Methods for selective esterification often involve careful control of reaction conditions, such as temperature, reaction time, and the stoichiometry of the alcohol and catalyst.

Table 1: Comparison of Potential Regioselective Esterification Strategies

| Strategy | Reagents and Conditions | Expected Outcome | Key Considerations |

| Direct Mono-esterification | Pyridine-2,5-dicarboxylic acid, 1 equivalent of ethanol (B145695), acid catalyst (e.g., H₂SO₄, HCl), controlled temperature. | Formation of a mixture of 2- and 5-monoesters, with the potential for selectivity towards the 5-position under optimized conditions. | Requires careful optimization to maximize the yield of the desired isomer and minimize the formation of the diester and the undesired monoester. |

| Protection-Deprotection | 1. Protection of the more reactive carboxylic acid (potentially the 2-position). 2. Esterification of the remaining carboxylic acid. 3. Deprotection. | Higher selectivity for the 5-ethoxycarbonyl isomer. | Increases the number of synthetic steps, potentially lowering the overall yield. |

| Use of Activating Agents | Use of a sterically hindered activating agent that preferentially reacts at the less hindered 5-position, followed by reaction with ethanol. | Improved regioselectivity towards the 5-ester. | The choice of activating agent is crucial and may require screening. |

While direct selective mono-esterification is the most atom-economical approach, it often requires meticulous optimization of reaction parameters to achieve a high yield of the desired 5-ethoxycarbonyl isomer.

Routes from Substituted Pyridine Intermediates

An alternative to the derivatization of pyridine-2,5-dicarboxylic acid is the use of pyridine intermediates that already possess functional groups at the 2- and 5-positions, which can then be converted to the desired carboxylic acid and ethoxycarbonyl moieties. This approach can offer better control over regioselectivity.

A plausible route involves starting with a precursor such as 5-bromo-2-methylpyridine (B113479). In this scenario, the methyl group can be oxidized to a carboxylic acid, and the bromo group can be converted to an ethoxycarbonyl group.

A potential synthetic sequence is outlined below:

Oxidation: The methyl group at the 2-position of 5-bromo-2-methylpyridine can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). This yields 5-bromo-pyridine-2-carboxylic acid.

Carbonylation: The bromo group at the 5-position can then be converted to an ethoxycarbonyl group through a palladium-catalyzed carbonylation reaction. This reaction is carried out in the presence of carbon monoxide, ethanol, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base.

This multi-step approach allows for the unambiguous placement of the functional groups, thus avoiding the regioselectivity issues associated with the mono-esterification of a dicarboxylic acid.

Functional Group Interconversion Methodologies

These methodologies focus on the introduction of the ethoxycarbonyl and carboxylic acid groups onto a pre-existing pyridine ring through the conversion of other functional groups.

Esterification Reactions for Ethoxycarbonyl Group Introduction

The introduction of the ethoxycarbonyl group is a key step in many of the synthetic routes. When starting from a precursor that already contains the 5-carboxylic acid group, a standard esterification reaction is employed. The Fischer esterification is a classic and widely used method for this transformation. google.comrsc.orgnih.govresearchgate.net

Table 2: Common Esterification Methods

| Method | Reagents | General Conditions |

| Fischer Esterification | Carboxylic acid, ethanol, strong acid catalyst (e.g., H₂SO₄, HCl). | Refluxing in excess ethanol to drive the equilibrium towards the ester product. |

| Steglich Esterification | Carboxylic acid, ethanol, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine). | Room temperature reaction, suitable for substrates sensitive to high temperatures. |

| Acid Chloride Formation | 1. Conversion of the carboxylic acid to an acid chloride (e.g., using SOCl₂ or (COCl)₂). 2. Reaction with ethanol. | Often proceeds at lower temperatures and can be faster than Fischer esterification. |

The choice of esterification method depends on the specific substrate and the presence of other functional groups in the molecule.

Carboxylation Techniques for Carboxylic Acid Group Formation

The formation of the carboxylic acid group at the 2-position can be achieved through various carboxylation techniques. One common method is the oxidation of an alkyl group, as previously mentioned. Another approach is the hydrolysis of a nitrile group.

For instance, if a synthetic route leads to 5-ethoxycarbonylpyridine-2-carbonitrile, the nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Hydrolysis of 5-ethoxycarbonylpyridine-2-carbonitrile:

Acidic Hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) will convert the nitrile to a carboxylic acid.

Basic Hydrolysis: Treatment with an aqueous base (e.g., NaOH, KOH) followed by acidification will also yield the carboxylic acid. Care must be taken to avoid hydrolysis of the ester group under basic conditions.

Regioselective Synthesis Techniques

The overarching challenge in the synthesis of this compound is achieving the correct regiochemistry. The strategies to address this can be summarized as follows:

Exploiting Inherent Reactivity Differences: As seen in the mono-esterification of pyridine-2,5-dicarboxylic acid, the electronic and steric differences between the 2- and 5-positions can be used to favor the reaction at one site over the other.

Use of Directing Groups: In some synthetic routes, a pre-existing functional group can direct the introduction of a new group to a specific position on the pyridine ring.

Stepwise Functionalization of a Pre-functionalized Ring: Starting with a pyridine ring that has two different, selectively addressable functional groups (e.g., a halogen and a methyl group) allows for the sequential and controlled introduction of the desired carboxylic acid and ester functionalities. This is often the most reliable method for ensuring the correct regiochemical outcome.

The selection of the most appropriate synthetic strategy will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the tolerance of the intermediates to various reaction conditions.

Directed Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgchem-station.com This strategy relies on the use of a directing metalation group (DMG) to position a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with an electrophile to introduce a new substituent with high precision. wikipedia.org

For the synthesis of a 2,5-disubstituted pyridine like this compound, a DoM strategy would likely involve a stepwise introduction of the carboxyl and ethoxycarbonyl groups. One hypothetical approach could begin with a pyridine ring already bearing a DMG. For instance, starting with ethyl nicotinate (B505614) (ethyl pyridine-3-carboxylate), the ethoxycarbonyl group itself is a poor DMG. However, other groups can be used to direct metalation. If one were to start with a pyridine derivative containing a potent DMG at the 3-position, metalation could be directed to the 2-position. Subsequent reaction with carbon dioxide (CO2) would yield a carboxylic acid. The challenge would then be the introduction of the second carboxyl group (or its ester equivalent) at the 5-position.

A more plausible DoM approach would involve the functionalization of an already substituted pyridine. For example, a halogenated pyridine could be a precursor. A bromine or iodine atom can be introduced at a specific position and then converted to a carboxyl group via metal-halogen exchange followed by carboxylation.

Table 1: Common Directing Metalation Groups (DMGs) in Organic Synthesis

| Directing Group | Relative Strength | Typical Base | Notes |

| -CONR₂ (Amide) | Strong | n-BuLi, s-BuLi | One of the most effective DMGs. organic-chemistry.org |

| -OCONR₂ (Carbamate) | Strong | s-BuLi/TMEDA | Stable at low temperatures but can rearrange (anionic Fries). uwindsor.ca |

| -SO₂NR₂ (Sulfonamide) | Strong | n-BuLi | Highly effective and stable directing group. organic-chemistry.org |

| -OR (Alkoxy) | Moderate | n-BuLi, s-BuLi | Methoxy (B1213986) group is a classic example. wikipedia.org |

| -Cl, -F (Halogen) | Moderate | LDA, LiTMP | Directs metalation to the less acidic ortho position. |

This table presents generalized information on DMGs and is not specific to the synthesis of this compound due to a lack of direct literature.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles encourage the development of chemical processes that are environmentally benign, reduce waste, and utilize renewable resources. nih.gov In the context of synthesizing pyridine dicarboxylic acids and their derivatives, significant strides have been made, particularly in catalyst-assisted and biocatalytic routes.

Catalyst-Assisted Synthetic Routes

Catalytic methods offer efficient and selective pathways to key chemical intermediates, often under milder conditions than stoichiometric reactions. For the synthesis of the parent compound, pyridine-2,5-dicarboxylic acid (PDCA), biocatalytic routes starting from renewable resources represent a significant advancement in green chemistry. rsc.org

Researchers have developed methods to convert lignin, an abundant biopolymer and a major component of industrial waste, into valuable aromatic chemicals. rsc.org One such pathway involves the use of genetically modified bacteria, such as Rhodococcus jostii RHA1, to transform lignin-derived compounds into pyridine-2,5-dicarboxylic acid. rsc.org This biotransformation can proceed via intermediates like 3,4-dihydroxybenzoic acid (protocatechuic acid) and involves enzymes such as protocatechuate dioxygenases. google.com The subsequent cyclization with a nitrogen source, like ammonia, yields the target PDCA. google.com

Another innovative, catalyst-assisted approach is the electrochemical carboxylation of pyridine derivatives using carbon dioxide (CO2) as a C1 source. wur.nl This method provides a direct route to functionalize the pyridine ring and can be tuned to favor specific isomers. wur.nl

Table 2: Examples of Catalyst-Assisted Routes to Pyridine-2,5-dicarboxylic acid (PDCA)

| Method | Starting Material | Catalyst/System | Key Features | Reference |

| Biocatalysis | Lignin / Wheat Straw | Modified Rhodococcus jostii RHA1 | Utilizes renewable feedstock; enzymatic pathway. | rsc.org |

| Biocatalysis | 3,4-dihydroxybenzoic acid | Protocatechuate dioxygenase | Enzymatic ring cleavage and cyclization with ammonia. | google.com |

| Enzymatic Polymerization | Diethyl pyridine-2,5-dicarboxylate | Enzymatic Catalysis | Used for synthesizing bio-based polyesters. | nih.gov |

Once pyridine-2,5-dicarboxylic acid is obtained, standard esterification methods using ethanol and an acid catalyst (e.g., sulfuric acid) can be employed to produce the diethyl ester, followed by selective hydrolysis to yield this compound. google.com

Solvent-Free and Environmentally Benign Methodologies

Developing synthetic routes that minimize or eliminate the use of hazardous organic solvents is a core goal of green chemistry. chem-station.com Many biocatalytic processes, including those for producing PDCA, are performed in aqueous media, which is an environmentally benign solvent. organic-chemistry.org

Microwave-assisted synthesis is another technique recognized as a green chemistry tool. nih.gov Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance selectivity by providing rapid and uniform heating. nih.gov While a specific microwave-assisted synthesis for this compound is not prominently reported, this methodology is widely applied to reactions such as esterification and hydrolysis, suggesting its potential applicability for the conversion of pyridine-2,5-dicarboxylic acid or its diester to the target monoester.

Furthermore, the use of organocatalysts is gaining traction as a sustainable alternative to metal-based catalysts. Pyridine-2,6-dicarboxylic acid, a positional isomer of the parent acid of the target compound, has been successfully employed as a bifunctional organocatalyst in water, highlighting the potential for pyridine dicarboxylic acids themselves to act as green catalysts. organic-chemistry.org This opens up possibilities for auto-catalytic systems or the use of structurally similar, recyclable catalysts in the synthesis of related compounds.

Derivatives and Analogues of 5 Ethoxycarbonylpyridine 2 Carboxylic Acid

Synthesis of Substituted Pyridine-2-carboxylic Acid Derivatives

The introduction of various substituents onto the pyridine (B92270) ring of pyridine-2-carboxylic acid derivatives can be achieved through several synthetic strategies. These substitutions are crucial for modulating the electronic and steric properties of the molecule.

The introduction of alkyl and aryl groups onto the pyridine ring can be accomplished using modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are powerful tools for forming carbon-carbon bonds.

For instance, the Suzuki-Miyaura coupling reaction can be used to introduce aryl groups at specific positions on the pyridine ring. This reaction typically involves the coupling of a halogenated pyridine derivative with an arylboronic acid in the presence of a palladium catalyst and a base nih.govcdnsciencepub.com. The general scheme for a Suzuki-Miyaura coupling on a pyridine ring is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions for different substrates nih.gov. The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity.

Decarboxylative cross-coupling reactions offer an alternative route to arylated pyridines, starting from pyridinecarboxylic acids. This method avoids the need for pre-functionalized organometallic reagents nih.govwikipedia.org. A palladium and copper co-catalyzed system can effectively couple 2-(azaaryl)carboxylates with aryl halides nih.gov.

The introduction of alkyl groups can be more challenging but can be achieved through various methods, including the functionalization of pyridines via pyridinyl radicals acs.org. This photochemical approach allows for the introduction of alkyl groups at various positions on the pyridine ring under mild conditions.

Halogenated pyridine-2-carboxylic acid derivatives are valuable intermediates in organic synthesis, often serving as precursors for cross-coupling reactions. The synthesis of these analogues can be achieved through direct halogenation or by using halogenated starting materials.

A process for the preparation of 5-chloro-pyridine-2-carboxylic acids with 3-sulfur containing substituents has been described, highlighting a route to specific halogenated derivatives mdpi.com. This process involves multiple steps, starting from commercially available materials.

Furthermore, the synthesis of halogenated thiophene-2-carboxylic acid derivatives, which shares some synthetic principles with pyridine systems, often involves bromination/debromination sequences or lithiation followed by reaction with a halogen source rsc.org. These strategies can be adapted for the synthesis of halogenated pyridine-2-carboxylic acid analogues. The synthesis of 2- and 5-bromothiazole, for example, has been achieved and these compounds can be converted to the corresponding carboxylic acids via a halogen-metal exchange reaction nih.gov.

The table below summarizes some examples of conditions used for the synthesis of substituted pyridine and related heterocyclic carboxylic acid derivatives.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-Bromopyridine | Arylboronic acid, Pd(dppf)Cl₂, Base | 2-Arylpyridine | Suzuki-Miyaura Coupling |

| Picolinic acid | Aryl halide, Pd(OAc)₂, Cu₂O | 2-Arylpyridine | Decarboxylative Coupling |

| 5-Bromo-2-cyanopyridine | [Ir(cod)(OMe)]₂, dtbpy | 3- and 4-Boryl-5-bromo-2-cyanopyridine | Iridium-catalyzed Borylation |

| 3-Methylthiophene-2-carboxylic acid | Br₂, POCl₃, then Zn/AcOH | 4-Bromo-3-methylthiophene-2-carboxylic acid | Bromination/Debromination |

Preparation of Esters and Amides of 5-Ethoxycarbonylpyridine-2-carboxylic acid

The carboxylic acid moiety of this compound is a key functional group that can be readily converted into a variety of esters and amides. These transformations are fundamental in modifying the compound's properties, such as solubility, stability, and biological activity.

Preparation of Esters:

Esterification of the carboxylic acid group can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach.

Scheme 2: General Fischer-Speier Esterification

Alternatively, the carboxylic acid can be activated prior to esterification. Conversion to the corresponding acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol, provides a high-yielding route to the desired ester.

Preparation of Amides:

Amide synthesis from the carboxylic acid group generally requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt).

Scheme 3: General Amide Coupling Reaction

Another approach involves the conversion of the carboxylic acid to its acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide.

The table below provides an overview of common reagents used for the synthesis of esters and amides from carboxylic acids.

| Derivative | Reagent(s) | Reaction Conditions |

| Esters | Alcohol, H₂SO₄ | Heating |

| Esters | SOCl₂, then Alcohol | Room temperature or gentle heating |

| Amides | Amine, DCC, HOBt | Room temperature |

| Amides | SOCl₂, then Amine | Room temperature |

Structure-Reactivity Relationship Studies of this compound Derivatives

The reactivity of derivatives of this compound is intrinsically linked to their molecular structure. The electronic effects of substituents on the pyridine ring and the nature of the group attached to the carbonyl carbon significantly influence the chemical behavior of these compounds.

Computational studies on the amide bond formation mediated by silane (B1218182) derivatives have shown that the steric and electronic effects of both the carboxylic acid and the amine substituents play a crucial role. Less bulky and less acidic alkyl carboxylic acids tend to be more reactive, while less bulky, medium basic primary alkyl amines also show higher reactivity nih.gov.

In a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides, the nature of the substituent on the phenylamide ring had a profound impact on their biological activity as inhibitors of nuclear factor-kappaB activation nih.gov. Compounds with electron-withdrawing or small alkyl groups (e.g., -CH₃, -CF₃, -Cl) were found to be potent inhibitors, whereas those with hydroxyl or methoxy (B1213986) groups were inactive nih.gov.

Similarly, in a study of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid esters and amides, the antiviral activity against orthopoxviruses was found to be dependent on the substituents wikipedia.org. Electron-withdrawing groups on the 2-phenyl substituent, such as nitro (NO₂) and trifluoromethyl (CF₃), were associated with the most promising activity wikipedia.org. Furthermore, the conversion of esters to carboxamides led to a decrease in antiviral activity in the most promising compounds wikipedia.org.

Applications of 5 Ethoxycarbonylpyridine 2 Carboxylic Acid in Chemical Sciences

Intermediate in Advanced Organic Synthesis

The distinct reactivity of the carboxylic acid and the ester functional groups on the pyridine (B92270) core allows for selective and sequential chemical transformations. This makes 5-Ethoxycarbonylpyridine-2-carboxylic acid a highly useful intermediate in multi-step organic synthesis, where precise control over the introduction of functional groups is paramount.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to many areas of chemistry. sigmaaldrich.com Pyridine derivatives are among the most important classes of heterocyclic building blocks used in organic synthesis. sigmaaldrich.com this compound serves as an excellent starting material for constructing more elaborate heterocyclic systems.

The carboxylic acid at the C-2 position can be readily converted into other functional groups, such as amides, acid chlorides, or even other esters, while the ethoxycarbonyl group at the C-5 position remains protected. Conversely, the ester can be selectively hydrolyzed or reduced under conditions that leave the carboxylic acid intact. This differential reactivity is crucial for building complex molecules. For instance, the carboxylic acid can be coupled with an amine to form an amide bond, a key reaction in the synthesis of many biologically active molecules. Subsequently, the ester group can be modified to introduce another point of diversity or a reactive site for further cyclization reactions, leading to fused heterocyclic systems. Aromatic carboxylic acids are widely used as versatile building blocks in the design of complex molecular architectures. mdpi.comnih.gov

| Initial Functional Group | Reaction Type | Reagent Example | Resulting Intermediate | Potential Application |

|---|---|---|---|---|

| 2-Carboxylic Acid | Amide Coupling | Aniline | Ethyl 6-(phenylcarbamoyl)nicotinate | Precursor to fused quinolinone systems |

| 2-Carboxylic Acid | Esterification | Methanol, H+ | Diethyl pyridine-2,5-dicarboxylate | Symmetrical building block for coordination polymers |

| 5-Ethoxycarbonyl | Hydrolysis | NaOH, then H+ | Pyridine-2,5-dicarboxylic acid | Dianionic ligand for metal-organic frameworks |

| 5-Ethoxycarbonyl | Reduction | LiAlH4 | (5-(Hydroxymethyl)pyridin-2-yl)methanol | Precursor to specialty diols for polyesters |

The pyridine ring is a "privileged structure" in medicinal chemistry, appearing in a vast number of pharmacologically active compounds. sigmaaldrich.com The 2-pyridone motif, for example, is the core of many important medicines. nih.gov Functionalized pyridine-2-carboxylic acids are therefore highly sought-after precursors for drug discovery and development. nih.gov

This compound provides a scaffold that can be elaborated into a variety of pharmaceutical templates. The carboxylic acid can be used to introduce pharmacophores via amide bond formation, a ubiquitous linkage in drug molecules. The ester group at the 5-position can be converted into other functionalities, such as amides, hydroxymethyl groups, or halogens, which can then be used to modulate the compound's physicochemical properties (like solubility and lipophilicity) or to serve as handles for further synthetic modifications. This allows for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.

The pyridine-2-carboxylic acid framework is also a key component in a number of modern agrochemicals, including herbicides and fungicides. Specifically, 5-halo-pyridine-2-carboxylic acids and their corresponding esters are valuable intermediates in the synthesis of biologically active compounds for the agrochemical industry. google.com

This compound can serve as a precursor to these crucial intermediates. For example, through a series of reactions such as hydrolysis of the ester, halogenation of the pyridine ring, and subsequent re-esterification, the molecule can be converted into the halogenated building blocks required for the synthesis of complex agrochemicals. The ability to use this compound shortens synthetic routes and can provide higher yields and more favorable reaction conditions compared to other methods. google.com

Role in Materials Science and Polymer Chemistry

The bifunctional nature of this compound also makes it a valuable monomer for the synthesis of advanced polymers and a ligand for the creation of functional materials.

Carboxylic acids and their derivatives are fundamental monomers in the production of condensation polymers such as polyesters and polyamides. Aromatic dicarboxylic acids, in particular, are used to impart rigidity and thermal stability to the polymer backbone. mdpi.commdpi.com While compounds like terephthalic acid and 2,5-furandicarboxylic acid are common bio-based or petroleum-derived monomers, nitrogen-containing aromatic diacids like pyridine-2,5-dicarboxylic acid offer the opportunity to introduce unique properties into the polymer chain, such as altered thermal stability, different solubility characteristics, and the ability to coordinate with metal ions. researchgate.netrsc.orgresearchgate.netnih.gov

This compound can function as an A-B type monomer, where 'A' is the carboxylic acid group and 'B' is the ethoxycarbonyl group. Through polycondensation reactions, it can form polyesters (via reaction with a diol, where the carboxylic acid reacts and the ester undergoes transesterification) or, more commonly, be used to synthesize polyamides. For instance, it can be reacted with a diamine, where the carboxylic acid forms an amide bond. The resulting polymer would have pendant ethoxycarbonyl groups, which could be further modified, or the initial monomer could be hydrolyzed to pyridine-2,5-dicarboxylic acid and then polymerized with a diamine to form a fully aromatic or semi-aromatic polyamide. rasayanjournal.co.in These pyridine-containing polymers are explored for applications requiring high thermal stability and specific mechanical properties.

| Monomer(s) | Polymer Type | Repeating Unit Structure Snippet | Potential Properties |

|---|---|---|---|

| Pyridine-2,5-dicarboxylic acid + 1,6-Hexanediamine | Semi-aromatic Polyamide | -[CO-Py-CO-NH-(CH2)6-NH]- | High thermal stability, improved moisture resistance |

| Pyridine-2,5-dicarboxylic acid + Ethylene Glycol | Polyester | -[CO-Py-CO-O-(CH2)2-O]- | Rigidity, potential for metal coordination |

| Pyridine-2,5-dicarboxylic acid + p-Phenylenediamine | Fully Aromatic Polyamide (Aramid) | -[CO-Py-CO-NH-Ph-NH]- | Exceptional thermal and chemical resistance |

Pyridine dicarboxylic acids are widely used as organic linkers or ligands to construct metal-organic frameworks (MOFs). mdpi.comacs.orgacs.org These materials are crystalline solids composed of metal ions or clusters connected by organic molecules. Many MOFs built with pyridine dicarboxylate ligands exhibit strong luminescence, making them candidates for applications in sensing, bio-imaging, and solid-state lighting. mdpi.comrsc.orgresearchgate.net The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups coordinate effectively with metal ions, such as lanthanides (Europium, Terbium) or transition metals (Zinc, Cadmium), to form stable, often porous, frameworks. acs.orgrsc.org The organic ligand can absorb energy and efficiently transfer it to the metal center, which then emits light of a specific color.

In the context of Organic Light-Emitting Diodes (OLEDs), pyridine-containing molecules are frequently used as host materials, electron-transporting materials, or as parts of the emissive dopant itself. nih.govresearchgate.net Pyridine derivatives are often incorporated into larger conjugated systems to tune the electronic properties (HOMO/LUMO levels) and enhance the performance of the device. nih.govnih.gov While this compound itself is not a complete emissive molecule, it serves as a valuable building block. It can be used to synthesize more complex ligands for phosphorescent metal complexes or be incorporated into larger organic molecules designed as emitters or hosts for OLEDs, particularly for achieving stable blue emission. researchgate.netnih.gov

Catalysis and Ligand Design

This compound, a bifunctional molecule featuring a pyridine ring, a carboxylic acid group, and an ester moiety, holds significant potential in the fields of catalysis and ligand design. Its structural attributes, particularly the pyridine-2-carboxylate core, are analogous to well-studied ligands and catalysts, suggesting a range of possible applications in chemical synthesis.

Potential as a Ligand in Metal-Catalyzed Reactions

The molecular architecture of this compound makes it a promising candidate as a ligand in a variety of metal-catalyzed reactions. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, forming stable chelate structures. This chelating ability is a key feature of many effective ligands in catalysis.

The pyridine-2-carboxylate moiety is a common structural motif in coordination chemistry, known to form stable complexes with a wide array of transition metals. tandfonline.com The electronic properties of the pyridine ring can be modulated by substituents, which in turn influences the catalytic activity of the resulting metal complex. nih.govnih.gov In the case of this compound, the ethoxycarbonyl group at the 5-position is an electron-withdrawing group. This electronic effect can impact the electron density at the metal center, thereby tuning its reactivity and selectivity in catalytic transformations. acs.org For instance, in oxidation catalysis, the electronic nature of the ligand can influence the redox potential of the metal center, affecting the efficiency of the catalytic cycle. researchgate.net

The potential of this compound as a ligand can be inferred from studies on related pyridinedicarboxylic acid derivatives, which have been successfully employed in constructing coordination polymers and metal-organic frameworks (MOFs) with catalytic activities. acs.org These materials have shown promise in reactions such as the Knoevenagel condensation. acs.org

Below is a table summarizing the potential coordination modes of this compound with a generic metal center (M).

| Coordination Site 1 | Coordination Site 2 | Potential Chelate Ring Size |

| Pyridine Nitrogen | Carboxylate Oxygen | 5-membered |

| Pyridine Nitrogen | Carbonyl Oxygen (of carboxylate) | 5-membered |

Investigation as a Co-catalyst or Organocatalyst

Beyond its role as a ligand in metal-based catalysis, this compound possesses functional groups that suggest its potential as a co-catalyst or a standalone organocatalyst. The presence of both a Brønsted acid (carboxylic acid) and a Lewis base (pyridine nitrogen) within the same molecule allows for bifunctional catalysis.

This dual functionality is a hallmark of many effective organocatalysts. For example, pyridine-2,6-dicarboxylic acid has been demonstrated to be an efficient bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones. organic-chemistry.org The carboxylic acid group can activate the electrophile (e.g., the carbonyl group of an aldehyde) through hydrogen bonding, while the pyridine nitrogen can act as a base to activate the nucleophile. A similar mechanistic pathway could be envisioned for this compound in various organic transformations.

Furthermore, pyridine derivatives have been explored for their ability to catalyze multi-component reactions. Pyridine-2-carboxylic acid, a closely related compound, has been used as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones. rsc.org The electronic nature of the substituents on the pyridine ring can influence the catalytic efficiency in such reactions. rsc.org

The potential applications of this compound as a catalyst are summarized in the table below, drawing parallels from related structures.

| Catalytic Role | Potential Reaction Type | Mechanistic Feature |

| Organocatalyst | Aldol or Mannich reactions | Bifunctional acid-base catalysis |

| Organocatalyst | Michael additions | Activation of nucleophile and electrophile |

| Co-catalyst | In conjunction with a metal catalyst | Ligand-assisted catalysis or proton shuttle |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of this compound. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as fingerprints, revealing the arrangement of atoms and bonds.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the ethoxycarbonyl group. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atom and the carbonyl groups. The ethyl group of the ester will exhibit a characteristic quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), though its position and appearance can be highly dependent on the solvent and concentration. libretexts.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the ester are expected to resonate at the most downfield positions (typically δ 160-185 ppm). libretexts.orgprinceton.eduoregonstate.edulibretexts.org The carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm), while the carbons of the ethyl group will be found in the upfield, aliphatic region (δ 10-70 ppm).

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Pyridine Ring (H3, H4, H6) | 8.0 - 9.5 | Multiplets |

| Methylene (-OCH2CH3) | 4.2 - 4.5 | Quartet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 165 - 185 |

| Ester Carbonyl (-COO-) | 160 - 175 |

| Pyridine Ring (C2, C3, C4, C5, C6) | 120 - 160 |

| Methylene (-OCH2CH3) | 60 - 70 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend.

The IR spectrum of this compound is expected to display several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. libretexts.orgorgchemboulder.com Two distinct carbonyl (C=O) stretching bands are also anticipated: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the ester, usually at a slightly higher frequency, around 1720-1740 cm⁻¹. libretexts.orgechemi.com Additionally, C-O stretching vibrations for both the acid and the ester will be present in the 1200-1300 cm⁻¹ region, and characteristic C=N and C=C stretching vibrations from the pyridine ring will appear in the 1400-1600 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. It can provide complementary information on the vibrations of the pyridine ring's carbon framework.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Ester | C=O Stretch | 1720 - 1740 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

For this compound (molecular formula: C9H9NO4), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, allowing for the unambiguous determination of the elemental formula. The calculated exact mass of C9H9NO4 is 195.0532 u.

Common fragmentation patterns for this molecule under electron ionization (EI) would likely involve the loss of the ethoxy group (-OCH2CH3) from the ester, the loss of a hydroxyl radical (-OH) from the carboxylic acid, or the loss of the entire carboxyl group (-COOH). Cleavage of the C-C bond between the pyridine ring and the carboxylic acid group can also occur. The fragmentation pattern provides a unique fingerprint that helps to confirm the molecule's structure.

Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C9H9NO4 |

| Molecular Weight | 195.17 g/mol |

| HRMS Calculated Mass [M+H]⁺ | 196.0604 |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is essential for separating the target compound from impurities, byproducts, or unreacted starting materials. It is also a primary method for quantifying the amount of the compound in a mixture.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like this compound. A common approach would utilize reversed-phase (RP) chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase. pensoft.netpensoft.netresearchgate.net

For the separation of this compound, a typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent such as acetonitrile or methanol. pensoft.netpensoft.netresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape. The pyridine ring and carbonyl groups are strong chromophores, making UV detection a highly sensitive method for this compound. The maximum UV absorbance (λmax) for pyridine derivatives often falls in the range of 220-280 nm, which would be suitable for detection. pensoft.netpensoft.netresearchgate.net

Typical HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar carboxylic acid group, has low volatility and is not suitable for direct GC analysis. sigmaaldrich.comcolostate.edu

To make the compound amenable to GC, a derivatization step is necessary to convert the polar -COOH group into a less polar, more volatile functional group. sigmaaldrich.comcolostate.edugcms.czsemanticscholar.org A common method is esterification, for example, by reacting the carboxylic acid with an alcohol (like methanol or ethanol) in the presence of an acid catalyst to form a diester. Another popular method is silylation, where the acidic proton is replaced by a trimethylsilyl (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com

Once derivatized, the resulting volatile compound can be separated on a GC column, typically a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

Derivatization and GC Analysis Approach

| Step | Method |

|---|---|

| Derivatization | Silylation with BSTFA or Esterification with Methanol/HCl |

| Column | Capillary column (e.g., HP-5MS, 30 m) |

| Carrier Gas | Helium or Hydrogen |

Theoretical and Computational Investigations of 5 Ethoxycarbonylpyridine 2 Carboxylic Acid

Quantum Chemical Calculations (QM)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic properties and geometric parameters of a molecule in its ground state. electrochemsci.orgresearchgate.net These calculations solve approximations of the Schrödinger equation to find the minimum energy structure and describe the distribution of electrons within the molecule.

The electronic character of 5-Ethoxycarbonylpyridine-2-carboxylic acid can be thoroughly analyzed using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set. electrochemsci.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. electrochemsci.orgmdpi.com

For this compound, the HOMO is typically localized over the electron-rich pyridine (B92270) ring and the oxygen atoms of the carboxyl and ester groups. The LUMO, conversely, is generally distributed across the π-system of the pyridine ring and the carbonyl carbons, indicating these are the likely sites for nucleophilic attack. The molecular electrostatic potential (MEP) map further identifies the electron-rich (negative potential, typically around the oxygen and nitrogen atoms) and electron-poor (positive potential, around the acidic proton) regions of the molecule, predicting sites for electrophilic and nucleophilic interactions. nih.gov

Table 1: Calculated Electronic Properties of this compound Illustrative data based on DFT/B3LYP/6-311G(d,p) level of theory.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.85 eV | Indicates electron-donating ability |

| LUMO Energy | -2.15 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.70 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.45 D | Measures molecular polarity |

The flexibility of this compound arises from the rotation around the single bonds connecting the carboxylic acid and ethoxycarbonyl groups to the pyridine ring. Quantum chemical calculations can be used to explore the potential energy surface and identify stable conformers.

Key dihedral angles include the C-C-C=O of the carboxylic acid and the C-C-C=O of the ethoxycarbonyl group. The carboxylic acid group can exist in syn and anti conformations, with the syn form, where the hydroxyl proton is oriented toward the carbonyl oxygen, generally being more stable due to intramolecular interactions. nih.gov However, the energy difference between conformers can be small, often within a few kcal/mol, suggesting that multiple conformations may coexist at room temperature. nih.gov Computational studies on related pyridine dicarboxylic acids have shown that near-planar geometries are often the most energetically favorable. electrochemsci.org

Table 2: Relative Energies of Key Conformers of this compound Illustrative data showing relative stability (ΔE) in kcal/mol compared to the most stable conformer.

| Conformer | Carboxylic Acid Orientation | Ethoxycarbonyl Orientation | Relative Energy (ΔE) |

| 1 (Global Minimum) | syn, planar with ring | Planar with ring | 0.00 kcal/mol |

| 2 | syn, planar with ring | Perpendicular to ring | +2.5 kcal/mol |

| 3 | anti, planar with ring | Planar with ring | +4.8 kcal/mol |

The acid dissociation constant (pKa) is a crucial parameter describing the acidity or basicity of a compound in solution. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often modeled using a polarizable continuum model (PCM). kyushu-u.ac.jp

This compound has two primary acidic/basic centers:

Carboxylic acid group (-COOH) : This group is expected to be acidic and will deprotonate to form a carboxylate anion (-COO⁻).

Pyridine nitrogen : The lone pair of electrons on the nitrogen atom makes it a weak base, which can be protonated to form a pyridinium cation.

The pKa of the carboxylic acid is calculated for the equilibrium R-COOH ⇌ R-COO⁻ + H⁺. The pKa of the conjugate acid of the pyridine nitrogen is calculated for the equilibrium R-NH⁺ ⇌ R-N + H⁺. Computational models have become increasingly accurate in predicting pKa values for various classes of organic compounds, including carboxylic acids and heterocycles. kyushu-u.ac.jpoptibrium.com

Table 3: Predicted pKa Values for this compound in Water Illustrative data based on quantum chemical calculations with a continuum solvent model.

| Ionizable Group | Equilibrium | Predicted pKa |

| Carboxylic Acid | -COOH ⇌ -COO⁻ + H⁺ | 3.5 - 4.5 |

| Pyridinium (Conjugate Acid) | Py-NH⁺ ⇌ Py-N + H⁺ | 2.0 - 3.0 |

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time, particularly in a condensed phase like a solution. nih.gov MD simulations model the movements and interactions of all atoms in a system, providing a detailed picture of molecular behavior in a realistic environment.

The conformation of a molecule can be significantly influenced by its surrounding solvent. nih.gov MD simulations in explicit solvent (e.g., a box of water molecules) can reveal how solvent-solute interactions, such as hydrogen bonds, stabilize certain molecular conformations. nih.govresearchgate.net For this compound, polar solvents like water are expected to form hydrogen bonds with the carboxylic acid, the ester group, and the pyridine nitrogen.

These interactions can lower the energy barrier for rotation around single bonds and may stabilize conformers that are less favorable in the gas phase. nih.gov By analyzing the trajectory of an MD simulation, one can determine the population distribution of different conformers in solution, providing a more accurate representation of the molecule's structure under physiological or experimental conditions.

In a liquid or solid state, molecules of this compound will interact with each other and with solvent molecules. MD simulations are ideal for studying these intermolecular forces, which include hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov

A key tool for analyzing these interactions is the Radial Distribution Function (RDF), g(r), which describes the probability of finding another atom at a certain distance from a reference atom. researchgate.net For example, an RDF analysis of the acidic hydrogen of the carboxylic group and the nitrogen atom of a neighboring pyridine ring could reveal the formation of strong O-H···N intermolecular hydrogen bonds, which often lead to the formation of dimers or larger aggregates in solution or the solid state. researchgate.netmdpi.com Similarly, RDFs between solute atoms and solvent molecules can quantify the solvation structure, showing how water molecules, for instance, arrange themselves around the hydrophilic parts of the molecule. nih.govresearchgate.net These simulations are crucial for understanding properties like solubility, crystal packing, and self-assembly. researchgate.netmdpi.com

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling serves as a powerful tool to investigate the reactivity and reaction mechanisms of this compound at a molecular level. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), researchers can gain detailed insights into the electronic structure and energetic landscape of chemical transformations involving this compound. These theoretical approaches allow for the examination of transient species and high-energy intermediates that are often challenging to characterize experimentally.

Reaction Pathway Elucidation

The elucidation of reaction pathways provides a comprehensive understanding of the step-by-step mechanism of a chemical transformation. Computational chemistry allows for the exploration of various possible routes a reaction could take, helping to identify the most energetically favorable pathway. This involves calculating the energies of reactants, intermediates, transition states, and products for each proposed step.

Studies on related pyridine dicarboxylic acids have utilized DFT to investigate their molecular and electronic properties, which are crucial for understanding their reactivity. For instance, the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential are key descriptors of reactivity. In a study on pyridine dicarboxylic acids as corrosion inhibitors, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to determine these properties for isomers of pyridine dicarboxylic acid, including the 2,5-isomer which is the parent acid of this compound electrochemsci.org.

Table 2: Calculated Quantum Chemical Parameters for Pyridine-2,5-dicarboxylic Acid

| Parameter | Value (a.u.) |

| EHOMO | -0.298 |

| ELUMO | -0.113 |

| Energy Gap (ΔE) | 0.185 |

Source: Adapted from a study on pyridine dicarboxylic acids. These values are for the parent dicarboxylic acid, not the ethoxycarbonyl derivative. electrochemsci.org

The energy gap (ΔE) between the HOMO and LUMO is an important indicator of chemical reactivity. A smaller energy gap generally implies higher reactivity. These calculations can help predict which sites on the this compound molecule are most susceptible to nucleophilic or electrophilic attack, thereby elucidating the initial steps of a reaction pathway.

Virtual Screening and Design of Novel Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. While specific virtual screening campaigns centered on this compound are not widely reported, the methodologies are well-established and can be applied to design novel derivatives with desired biological activities.

The process typically begins with a known active molecule or a pharmacophore model derived from it. This model defines the essential structural features required for biological activity. Large compound databases are then computationally filtered to select molecules that fit this model.

In the context of designing novel derivatives of this compound, virtual screening could be employed to explore modifications to the pyridine ring, the carboxylic acid group, and the ethoxycarbonyl group. For example, if the parent molecule is found to be an inhibitor of a particular enzyme, computational docking studies could be used to predict how different substituents on the pyridine ring might enhance binding affinity. A study on 2,5-pyridinedicarboxylic acid identified it as a highly selective inhibitor of D-dopachrome tautomerase, and its binding features were characterized through crystallographic and computational analyses, providing a basis for designing more potent inhibitors nih.gov.

Table 3: Example of a Virtual Screening Workflow for Derivative Design

| Step | Description |

| 1. Target Identification and Preparation | Identify the biological target and obtain its 3D structure (e.g., from the Protein Data Bank). |

| 2. Ligand Library Generation | Create a virtual library of derivatives of this compound with diverse substituents. |

| 3. Molecular Docking | Computationally predict the binding mode and affinity of each derivative to the target protein's active site. |

| 4. Scoring and Ranking | Rank the derivatives based on their predicted binding affinity and other properties (e.g., drug-likeness). |

| 5. Hit Selection and Optimization | Select the most promising candidates for further computational analysis (e.g., molecular dynamics simulations) and eventual synthesis and experimental testing. |

This rational design approach, guided by computational modeling, can significantly accelerate the discovery of new molecules with improved properties. By leveraging the understanding of structure-activity relationships gained from virtual screening, researchers can focus synthetic efforts on the most promising candidates, saving time and resources.

Future Research Directions and Perspectives for 5 Ethoxycarbonylpyridine 2 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

Key areas for development include:

Catalytic Systems: Exploring novel catalysts, including transition metal complexes and organocatalysts, to enable more direct and selective functionalization of the pyridine (B92270) core.

Biocatalysis: Employing enzymes or whole-cell systems to perform specific transformations under mild conditions, reducing the need for protecting groups and harsh reagents.

Green Solvents and Reagents: Shifting towards the use of sustainable solvents (e.g., water, supercritical CO2, bio-based solvents) and reagents with lower environmental impact.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Current methods often involve the simple condensation of acyl chlorides with appropriate amines nih.gov. Future methodologies will aim to streamline these processes, potentially through one-pot reactions that combine multiple steps without isolating intermediates.

| Aspect | Traditional Approach | Future Sustainable Approach |

|---|---|---|

| Efficiency | Often multi-step with low overall yield google.com | One-pot reactions, high-yield catalytic steps |

| Environmental Impact | Use of hazardous reagents and solvents | Green solvents, biocatalysis, reduced waste |

| Scalability | Challenging due to complexity and waste google.com | Facilitated by continuous flow processes |

Exploration of Unconventional Reactivity Profiles

Beyond its standard roles in amide and ester chemistry, the unique electronic and steric properties of 5-Ethoxycarbonylpyridine-2-carboxylic acid offer opportunities to explore unconventional reactivity. Future studies could delve into how the interplay between the electron-withdrawing carboxyl and ester groups, and the nitrogen heteroatom, can be harnessed.

Coordination Chemistry: The molecule can act as a ligand for metal centers, and modifications to the pyridine ring can regulate the spin-state and reactivity of the resulting metal complexes. nih.gov Such complexes could find use in novel catalytic systems for C-H activation or oxidation reactions. nih.gov

Supramolecular Chemistry: The compound is a prime candidate for forming co-crystals and other supramolecular assemblies through noncovalent interactions. mdpi.com Research into unconventional interactions, such as O···π-hole interactions, could lead to the design of new materials with tailored properties for applications in pharmaceuticals and materials science. mdpi.com

Organometallic Reactions: Investigating its role in organometallic cycles, such as in the formation of nickelacyclic carboxylates, could open new preparative routes for highly functionalized organic compounds. researchgate.net

Discovery of New Applications in Emerging Chemical Fields

The structural motif of pyridine carboxylic acids is prevalent in biologically active compounds and functional materials. Future research will undoubtedly uncover new applications for this compound and its derivatives in emerging fields.

Medicinal Chemistry: Pyridine-based scaffolds are crucial in drug discovery. Derivatives could be explored as inhibitors of specific biological targets, such as monocarboxylate transporters in cancer therapy nih.gov, or as agents with neuroprotective or antimicrobial properties. nih.govmdpi.com The ability of related pyridine-2,6-dicarboxamide structures to stabilize G-quadruplex DNA suggests potential for senescence-mediated anticancer therapies. nih.gov

Materials Science: The compound can serve as a building block for metal-organic frameworks (MOFs) or coordination polymers. The defined geometry of the pyridine ring and the coordinating potential of the carboxylate group are ideal for constructing porous materials for gas storage, separation, or catalysis. mdpi.com

Agrochemicals: Substituted pyridine-2-carboxylic acids are useful intermediates for the preparation of agrochemicals. google.com Developing derivatives of this compound could lead to new herbicides, fungicides, or pesticides with improved efficacy and environmental profiles.

Advanced Computational Studies for Predictive Design

Computational chemistry provides powerful tools for understanding and predicting molecular behavior, thereby accelerating the design of new molecules and materials. Future research on this compound will increasingly rely on these in silico methods.

Predicting Reactivity: Density Functional Theory (DFT) calculations can elucidate reaction mechanisms, predict activation barriers, and rationalize observed reactivity, guiding the development of more efficient synthetic routes.

Designing Functional Materials: Computational tools can analyze and predict the noncovalent interactions that govern crystal packing and the formation of supramolecular structures. mdpi.com Techniques like Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCI) plot analysis can visualize and quantify these crucial interactions. mdpi.com

Virtual Screening: In drug discovery, computational models can be used to screen virtual libraries of derivatives for potential binding affinity to biological targets, prioritizing candidates for synthesis and experimental testing.

| Computational Tool | Application in Research |

|---|---|

| Density Functional Theory (DFT) | Analyze molecular geometry, reaction energetics, and electronic structure mdpi.com |

| Molecular Electrostatic Potential (MEP) | Visualize charge distribution to predict sites for electrophilic and nucleophilic attack mdpi.com |

| QTAIM / NCI Plot | Identify and characterize noncovalent interactions in supramolecular assemblies mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, control, and scalability. mdpi.com The synthesis of this compound and its derivatives is well-suited for this technological shift.

Enhanced Process Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. mdpi.com

Improved Safety: The small reactor volumes inherent to flow chemistry minimize the risks associated with handling hazardous reagents or exothermic reactions. durham.ac.uk

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period, avoiding the complex challenges of scaling up batch reactors. durham.ac.uk

Multi-step Synthesis: Individual flow reactors can be coupled together to perform multi-step synthetic sequences without the need for isolating and purifying intermediates, dramatically improving efficiency. mdpi.com

Automated Platforms: Integrating flow reactors with robotic and automated systems allows for high-throughput synthesis and optimization of reaction conditions, accelerating the discovery of new derivatives and their properties. mit.edunih.gov For instance, a process could be designed using a tube-in-tube gas permeable membrane reactor for efficient carboxylation steps using CO2. durham.ac.uk

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio mdpi.com |

| Safety | Higher risk with large volumes of reagents | Inherently safer with small internal volumes durham.ac.uk |

| Scalability | Complex, requires re-optimization | Straightforward by extending operation time durham.ac.uk |

| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and time mdpi.com |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethoxycarbonylpyridine-2-carboxylic acid in academic research?

- Methodological Answer : Synthesis typically involves esterification of pyridine-2-carboxylic acid derivatives. For example, ethoxycarbonyl groups can be introduced via nucleophilic substitution or coupling reactions under anhydrous conditions. Reaction optimization should include monitoring by TLC or HPLC for intermediate formation. Purification often employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the ethoxycarbonyl group (e.g., ester carbonyl at ~165-170 ppm) and pyridine ring protons (distinct splitting patterns).

- IR Spectroscopy : Identify ester C=O stretches (~1720 cm) and carboxylic acid O-H stretches (if present).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Cross-referencing with literature data for analogous pyridine-carboxylic acid derivatives is essential .

Q. How should researchers approach the purification of this compound?

- Methodological Answer : Purification depends on solubility and polarity. For crystalline products, recrystallization in ethanol or methanol is preferred. For oily residues, silica gel chromatography with gradients of ethyl acetate in hexane (10–50%) is effective. Post-purification, drying under vacuum (<1 mmHg) at 40–50°C ensures removal of solvents. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Discrepancies in melting points or solubility data may arise from polymorphic forms or impurities. Techniques to address this include:

- DSC/TGA : Differentiate polymorphs by thermal behavior.

- PXRD : Compare diffraction patterns with literature.

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N content).

Reproducing experiments under controlled conditions (e.g., inert atmosphere) minimizes oxidative degradation .

Q. How can computational chemistry aid in understanding the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Predict reaction pathways (e.g., hydrolysis of the ethoxycarbonyl group) by modeling transition states and activation energies.

- Molecular Dynamics (MD) : Simulate interactions in solvent environments (e.g., water vs. DMSO) to study stability.

- pKa Prediction : Tools like MarvinSketch estimate ionization states, guiding pH-dependent reaction designs.

Cross-validate computational results with experimental kinetic studies .

Q. What are the best practices for evaluating the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and pH extremes (1–13). Monitor degradation products via LC-MS.

- Long-Term Stability : Store samples under controlled humidity (e.g., 25°C/60% RH) and analyze periodically.

- Reactivity Screening : Test compatibility with common reagents (e.g., oxidizing agents, nucleophiles) to identify incompatible conditions .

Data Presentation and Validation

Q. How should researchers present analytical data for this compound in publications?

- Methodological Answer :

- Tables : Include melting point, H/C NMR shifts, HRMS data, and HPLC purity.

- Figures : Provide annotated spectra (NMR, IR) and chromatograms with retention times.

- Statistical Analysis : Report RSD for repeated measurements (e.g., <2% for HPLC).

Follow IUPAC guidelines for chemical nomenclature and SI units .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。